5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)
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Overview
Description
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .
Preparation Methods
The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole) involves multiple steps, typically starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Compared to these compounds, 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole) is unique due to its specific structure and the presence of the biphenyl moiety, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
866035-89-4 |
---|---|
Molecular Formula |
C36H26N4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
8-methyl-5-[4-[4-(8-methylpyrido[4,3-b]indol-5-yl)phenyl]phenyl]pyrido[4,3-b]indole |
InChI |
InChI=1S/C36H26N4/c1-23-3-13-33-29(19-23)31-21-37-17-15-35(31)39(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)40-34-14-4-24(2)20-30(34)32-22-38-18-16-36(32)40/h3-22H,1-2H3 |
InChI Key |
YEAMOSGYUOQLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=NC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C)C8=C6C=CN=C8 |
Origin of Product |
United States |
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